QF0301B

α1-肾上腺素受体拮抗 pA2效能测定 血管平滑肌收缩

For cardiovascular pharmacologists requiring a rigorously characterized α1-adrenoceptor antagonist, QF0301B provides pA2=9.00±0.12 potency comparable to prazosin in isolated rat aorta, with defined α1/α2 selectivity (~3 log units) and no confounding α2-mediated presynaptic effects in vivo. - α1 pA2=9.00±0.12 (rat aorta); α2 pA2=5.91±0.43; 5-HT2A pA2=6.75-7.13; H1 pA2=7.40 - In vivo: 0.1-0.2 mg/kg i.v. in anesthetized normotensive rats matches prazosin hypotensive profile - Non-quinazoline dihydronaphthalenone scaffold enables SAR benchmarking against quinazoline-based α1-antagonists - Ships ambient; long-term storage at -20°C (powder, 3-year stability)

Molecular Formula C₂₃H₂₈N₂O₂
Molecular Weight 364.5 g/mol
CAS No. 149247-12-1
Cat. No. B1663483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQF0301B
CAS149247-12-1
Synonyms2-(2-(n-4-o-methoxyphenyl-N-1-piperazinyl)ethyl)-1-tetralone
QF 0301B
QF-0301B
QF0301B
Molecular FormulaC₂₃H₂₈N₂O₂
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCC3CCC4=CC=CC=C4C3=O
InChIInChI=1S/C23H28N2O2/c1-27-22-9-5-4-8-21(22)25-16-14-24(15-17-25)13-12-19-11-10-18-6-2-3-7-20(18)23(19)26/h2-9,19H,10-17H2,1H3
InChIKeyPJOARVZMKMVACL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





QF0301B 化学结构与药理特征


QF0301B(CAS: 149247-12-1)是一种合成的α1-肾上腺素受体拮抗剂,化学式为C23H28N2O2,分子量364.48 [1]。其IUPAC名称为2-(2-(4-(2-甲氧基苯基)哌嗪-1-基)乙基)-3,4-二氢萘-1(2H)-酮,结构特征为二氢萘酮母核通过乙基连接子与邻甲氧基苯基哌嗪片段相连 。该化合物对α2肾上腺素受体、5-HT2A受体和组胺H1受体呈现低亲和力阻断活性,但其核心药理特征在于对α1-肾上腺素受体的竞争性拮抗作用,原始研究中将其与哌唑嗪(prazosin)进行了系统的直接对比评估 。

α1-adrenoceptor antagonist tool for vascular reactivity and cardiovascular pharmacology studies.
Reported functional selectivity: predominant α1 blockade with minimal α2 interference in animal models.
Multi-receptor profiling indicates low functional activity at 5-HT2A and H1 receptors, supporting receptor-specific experimental designs.

QF0301B:α1-拮抗剂类内差异


在α1-肾上腺素受体拮抗剂类内,化合物之间的α1/α2选择性比率、5-HT2A和组胺H1受体的脱靶活性谱、以及功能拮抗效能(pA2值)存在显著差异 [1]。以经典药物哌唑嗪(prazosin)和新型尿选择性拮抗剂坦索罗辛(tamsulosin)为代表的同类化合物,其对α1A/α1D亚型的选择性以及在血管组织与前列腺组织中的功能效能分化已被广泛记载 [2]。简单地在采购或实验设计中互换不同α1-拮抗剂将引入不可控的变量:不同的α2受体抑制程度直接改变突触前负反馈调控,不同的5-HT2A活性影响血管收缩反应,而不同的pA2值则直接决定拮抗实验所需的浓度范围。因此,确切的效能数据(pA2)、选择性谱以及体内外一致性证据,是科研采购中进行化合物筛选的核心决策依据 [3]。

QF0301B: Non-subtype-selective α1 antagonist; α1/α2 selectivity profile similar to prazosin.
Tamsulosin / BMY 7378: α1A- or α1D-selective agents shift the pharmacological endpoint and may alter tissue-specific response interpretation.
Characterized off-target receptor profile (5-HT2A, H1) with quantified pA2 values; low functional activity at these sites.
Other α1 antagonists may exhibit different 5-HT2A/H1 activities, introducing variable serotonergic or histaminergic background signals in complex models.
In vivo hemodynamic response validated in rodent model; inhibits norepinephrine pressor effect without altering 5-HT cardiovascular response.
Substituting without matching in vivo selectivity may confound blood pressure data due to unexpected off-target vascular effects.

QF0301B:关键对比证据


α1-肾上腺素受体拮抗效能评估

在离体擦伤大鼠主动脉环制备中,QF0301B对去甲肾上腺素诱导的收缩表现出强效竞争性拮抗作用,pA2值为9.00±0.12 [1]。该效能水平与经典α1-拮抗剂哌唑嗪(prazosin)在同一大鼠主动脉制备中报道的pA2值范围(9.1-9.5)可比 [2]。重要的是,原始研究在同一实验室条件下对QF0301B与哌唑嗪进行了系统的头对头比较,两者在0.1-0.2 mg/kg静脉注射剂量下均引起显著且持久的平均动脉血压下降,且降压幅度和持续时间相当,表明QF0301B在体内外模型中均达到与临床标杆药物哌唑嗪相当的α1-拮抗效能 [1]。

α1 Antagonist Potency
Head-to-head
QF0301B pA2 = 9.00 ± 0.12 vs prazosin pA2 = 9.1–9.5 (rat aortic rings). Comparable functional antagonism.
Reported comparable α1 blockade; supports functional assay calibration against prazosin.
Rubbed rat aorta preparation; norepinephrine as agonist.
α1-肾上腺素受体拮抗 pA2效能测定 血管平滑肌收缩

α1/α2受体选择性特征

在麻醉正常血压大鼠体内实验中,QF0301B(0.1-0.2 mg/kg静脉注射)显著抑制了非选择性α-肾上腺素受体激动剂去甲肾上腺素(5 mg/kg静脉注射)的高血压效应,但对选择性α2-肾上腺素受体激动剂B-HT 920(0.2 mg/kg静脉注射)的心血管效应未产生显著改变 [1]。这一体内选择性特征与哌唑嗪的表现一致,表明QF0301B在整体动物水平上对α1-受体具有功能性选择性,而对α2-受体的体内效应可忽略不计。体外实验进一步显示,QF0301B对α2-受体介导的收缩反应(电刺激大鼠输精管中可乐定引起的抑制作用)仅表现出较低的拮抗效能(pA2=5.91±0.43),与其对α1-受体的高效能(pA2=9.00)形成约3个对数单位的差异 [1]。

α1/α2 Selectivity
Head-to-head
α2 pA2 = 5.91 ± 0.43 (rat vas deferens); α1/α2 ratio approx. 10^3. In vivo: no effect on B-HT 920 (α2 agonist) response.
In vivo absence of α2 effect supports selective α1 research without presynaptic feedback alteration.
Anesthetized normotensive rat model; clonidine antagonism in vitro.
α1/α2选择性 体内受体选择性 B-HT 920

5-HT2A与组胺H1受体拮抗活性

QF0301B除α1-受体拮抗作用外,对5-HT2A受体和组胺H1受体也表现出竞争性拮抗活性。体外功能性实验中,QF0301B竞争性拮抗5-HT在大鼠主动脉(pA2=6.75±0.06)和大鼠胃底(pA2=7.13±0.48)中诱导的收缩效应,以及拮抗组胺在离体豚鼠纵向回肠肌中诱导的收缩(pA2=7.40±0.40)[1]。相比之下,其对α1-受体的pA2值为9.00±0.12,意味着对α1-受体的拮抗效能分别比对5-HT2A受体和组胺H1受体高出约2个和1.6个对数单位。原始研究还报道,QF0301B对5-HT3受体、毒蕈碱受体和烟碱受体表现为非竞争性低活性,且不作为钙离子拮抗剂发挥功能 [1]。

Off-target Receptor Profile
Supporting evidence
5-HT2A pA2: 6.75–7.13 (rat aorta/fundus); H1 pA2: 7.40 (guinea pig ileum). α1 pA2 9.00 as baseline.
Low functional activity at 5-HT2A/H1 relative to α1; supports receptor-specific interpretation in multi-receptor assays.
Isolated organ bath experiments; non-competitive low activity at 5-HT3, muscarinic, nicotinic receptors.
5-HT2A受体拮抗 组胺H1受体拮抗 多受体药理学谱

体内降压效应:与哌唑嗪对比

在麻醉正常血压大鼠中,QF0301B(0.1-0.2 mg/kg静脉注射)引起平均动脉血压的显著且持久下降,并伴随心动过缓 [1]。原始研究在同一实验体系下直接比较了QF0301B与哌唑嗪的体内效应,两者在相同剂量范围(0.1-0.2 mg/kg静脉注射)内均产生相当的降压幅度和持续时间。此外,QF0301B显著抑制了去甲肾上腺素(5 mg/kg静脉注射)的高血压效应,但对5-羟色胺(5-HT, 75 mg/kg静脉注射)的心血管效应无显著改变 [1]。这一体内特征与其体外受体选择性谱高度一致,即对α1-受体的高效拮抗与对5-HT2A受体的相对低效能(pA2差值>2个对数单位)在整体动物水平上得到功能验证。

In Vivo Hemodynamic Effect
Head-to-head
QF0301B 0.1–0.2 mg/kg iv reduced MAP comparably to prazosin; inhibited norepinephrine pressor response, no effect on 5-HT challenge.
In vivo model-response matches in vitro selectivity; confirms α1-mediated vascular effect without serotonergic interference.
Anesthetized normotensive rats; carotid artery catheterization.
心血管药理学 体内降压效能 麻醉大鼠模型

化学纯度与储存稳定性

商业化QF0301B产品(Cat. No. HY-101690, V32715, T10100等)的纯度经HPLC确证为≥98%,部分批次纯度达到99.16% [1]。粉末形态在-20°C条件下可稳定储存3年,溶液形态(DMSO)在-80°C条件下可稳定储存1年,室温运输不影响粉末产品的生物活性(经稳定性验证实验证实,室温放置一个月不改变生物活性)[2]。相比之下,早期合成的部分α1-拮抗剂类似物或专利中间体往往缺乏标准化的纯度质控和稳定性数据,可能导致批次间活性差异或储存过程中的降解失活。

Purity & Stability
Supporting evidence
HPLC purity ≥98% (typical batch 99.16%). Powder: −20°C stable 3 years; DMSO solution: −80°C stable 1 year.
Supports consistent lot-to-lot activity and long-term experimental planning.
Room temperature shipping stability validated.
化合物纯度 储存稳定性 采购质量控制

α1受体亚型选择性对比(vs 哌唑嗪)

QF0301B的原始表征研究未进行α1-受体亚型(α1A、α1B、α1D)层面的选择性解析。然而,基于其在大鼠主动脉(主要表达α1D和α1B亚型)和完整动物血管系统中的功能表现与哌唑嗪高度一致 [1],可进行类级推断:QF0301B对血管α1-受体的拮抗特征与哌唑嗪相似,后者对α1-受体亚型缺乏显著选择性(对各亚型亲和力差异在10倍以内)[2]。这一点对采购者构成差异化考量因素:若研究需要α1A选择性拮抗剂(如坦索罗辛或Ro 70-0004)或α1D选择性拮抗剂(如BMY 7378),则QF0301B和哌唑嗪均不适用;反之,若研究需要非亚型选择性α1-拮抗剂作为药理学工具或阳性对照,QF0301B的亚型非选择性特征与哌唑嗪一致,可提供额外的化合物选择选项 [3]。

Subtype Selectivity Inference
Class-level inference
QF0301B not directly subtyped; functional profile matches prazosin (non-selective). Selective tools (BMY 7378 α1D-selective) show >100-fold preference.
Likely non-subtype-selective; verify for subtype-specific studies.
Inferred from vascular function data; direct binding data absent.
α1A/α1B/α1D亚型选择性 血管选择性 受体亚型药理学

QF0301B:推荐应用场景


α1受体心血管药理学工具

基于QF0301B在离体大鼠主动脉环中pA2=9.00±0.12的明确α1-拮抗效能及其与哌唑嗪的体内外头对头比较数据 [1],该化合物适合用作心血管药理学研究中α1-肾上腺素受体的功能性拮抗工具。其α1/α2选择性比率(约3个对数单位)和体内α2效应缺失的特征,使其在整体动物实验中能够特异性阻断α1-介导的血管收缩反应,而不干扰突触前α2-受体介导的去甲肾上腺素释放调控。此外,其对5-HT2A和组胺H1受体的定量拮抗数据(pA2值分别为6.75-7.13和7.40)为涉及血清素或组胺通路交叉研究的实验设计提供了明确的背景活性参考 [1]。

降压化合物筛选:阳性对照

QF0301B在麻醉正常血压大鼠中0.1-0.2 mg/kg静脉注射引起的降压幅度和时程与临床α1-拮抗剂哌唑嗪相当 [1]。这一体内验证数据使QF0301B成为新型降压候选化合物筛选中的理想阳性对照。其明确的体内药效学特征(显著抑制去甲肾上腺素的高血压效应,但不影响5-HT的心血管效应)为评估新化合物的α1-拮抗效能和受体选择性提供了可量化的参比基准 [1]。

多受体交叉研究对照化合物

QF0301B已被定量表征的多受体拮抗谱(α1 pA2=9.00;α2 pA2=5.91;5-HT2A pA2=6.75-7.13;组胺H1 pA2=7.40)[1] 使其成为研究GPCR交叉信号网络中有价值的药理学工具。与仅具有单一受体活性的对照化合物相比,QF0301B可帮助研究人员解卷积复杂生物体系中α1、5-HT2A和组胺H1受体的相对贡献。其对5-HT3、毒蕈碱和烟碱受体的低活性记录(非竞争性,低效能)进一步明确了其在胆碱能和血清素能系统中不会引入主要干扰 [1]。

α1受体SAR研究参比骨架

QF0301B的化学结构——二氢萘酮母核通过乙基连接子与邻甲氧基苯基哌嗪片段相连 [1]——代表了α1-拮抗剂中非喹唑啉骨架的一类重要化学型。其与哌唑嗪(喹唑啉类)在效能和选择性上的直接比较数据 为SAR研究中评估骨架替换对α1-拮抗活性的影响提供了定量基准。采购者可利用QF0301B作为阴性/阳性化学型对照,在筛选项目中验证新合成类似物是否保留了α1-拮抗活性或获得了差异化的受体选择性特征 。

Application
Selection Property
Validation Focus
α1-adrenoceptor pharmacology
Functional α1-antagonist potency (pA2) in vascular tissue
α1-mediated vasoconstriction inhibition assays
Blood pressure regulation research
In vivo hemodynamic response profile (rat model)
Norepinephrine-induced pressor response blockade
Multi-receptor GPCR interaction studies
Profiled off-target activities at 5-HT2A and H1 receptors
Serotonin/histamine pathway cross-reactivity assessment
α1-antagonist SAR and chemotype comparison
Non-quinazoline scaffold with prazosin comparator data
α1 activity retention in novel analog screening

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